1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane

Organotin catalysis Sucralose intermediate synthesis Regioselective acylation

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane (CAS 69799-37-7; molecular formula C₃₆H₇₄O₅Sn₂; MW 824.39) is a 1,3-disubstituted tetraalkyldistannoxane belonging to the class of dimeric organotin Lewis acid catalysts. The compound adopts a characteristic ladder-type dimeric structure in which two acetoxy bridging groups are activated by the proximate tin centers, a feature that underpins its catalytic template effects.

Molecular Formula C36H74O5Sn2
Molecular Weight 824.4 g/mol
CAS No. 69799-37-7
Cat. No. B12671217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane
CAS69799-37-7
Molecular FormulaC36H74O5Sn2
Molecular Weight824.4 g/mol
Structural Identifiers
SMILESCCCCCCCC[Sn](CCCCCCCC)(OC(=O)C)O[Sn](CCCCCCCC)(CCCCCCCC)OC(=O)C
InChIInChI=1S/4C8H17.2C2H4O2.O.2Sn/c4*1-3-5-7-8-6-4-2;2*1-2(3)4;;;/h4*1,3-8H2,2H3;2*1H3,(H,3,4);;;/q;;;;;;;2*+1/p-2
InChIKeyPWFYHTTWTFQSLE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane (CAS 69799-37-7) – Organotin Distannoxane Catalyst for Regioselective Acylation and Polyurethane Chemistry


1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane (CAS 69799-37-7; molecular formula C₃₆H₇₄O₅Sn₂; MW 824.39) is a 1,3-disubstituted tetraalkyldistannoxane belonging to the class of dimeric organotin Lewis acid catalysts . The compound adopts a characteristic ladder-type dimeric structure in which two acetoxy bridging groups are activated by the proximate tin centers, a feature that underpins its catalytic template effects [1]. It is employed primarily as a homogeneous catalyst for transesterification, esterification, and regioselective acylation of polyhydroxy substrates, and as an air-activated latent catalyst for silicone curing and polyurethane formation [2].

Why 1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane Cannot Be Interchanged with Other Organotin Catalysts or Distannoxane Homologs


Distannoxane catalysts are not a uniform commodity class. The catalytic activity, physical state, solubility profile, substrate selectivity, and latent activation behavior of 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane are functions of both the alkyl chain length on tin and the bridging acyloxy ligand identity [1]. The U.S. Patent 5,470,969 teaches explicitly that the octyl-substituted distannoxane diacetate (DSDA-octyl) exhibits higher catalytic activity than the butyl-substituted distannoxane dibenzoate (DSDB-butyl) in sucrose-6-ester acylation [1]. Furthermore, the octyl homolog is a viscous liquid at ambient temperature, whereas the butyl analog is a crystalline solid (mp 53–58 °C), directly impacting ease of handling, metered dosing, and solubility in non-polar reaction media [2]. Substituting the octyl distannoxane with a butyl homolog or a conventional mono-tin catalyst such as dibutyltin dilaurate (DBTDL) thus risks losses in regioselectivity, catalyst loading efficiency, or pot-life control, as detailed in the quantitative evidence below.

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane – Quantitative Differentiation Evidence Versus Closest Analogs


DSDA-Octyl Exhibits Higher Catalytic Activity Than DSDB-Butyl in Sucrose-6-Ester Acylation

In the catalyzed sucrose-6-ester process, the octyl-substituted 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane (referred to in the patent as DSDA) is explicitly identified as a more active catalyst than the butyl-substituted 1,3-dibenzoyloxy-1,1,3,3-tetrabutyldistannoxane (DSDB) [1]. The patent states: 'DSDA appears to be a more active catalyst than DSDB' [1]. This head-to-head ranking was established under identical sucrose acylation conditions using polar aprotic solvent (DMF) and carboxylic acid anhydride [1].

Organotin catalysis Sucralose intermediate synthesis Regioselective acylation

Physical State Differential: Liquid Octyl Homolog vs. Solid Butyl Homolog Facilitates Metered Dosing and Solubility in Non-Polar Media

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane is a pale-yellow viscous oil (liquid) at ambient temperature, while its closest structural analog, 1,3-diacetoxy-1,1,3,3-tetrabutyldistannoxane, is a white crystalline solid with a melting point of 53–58 °C [1]. The octyl compound exhibits a boiling point of 645.4 °C at 760 mmHg (predicted), consistent with its high molecular weight and hydrophobic character . The liquid state of the octyl homolog eliminates the need for pre-melting or dissolution in a co-solvent prior to metered addition into reaction mixtures, and the longer alkyl chains enhance solubility in hydrocarbon and halocarbon solvents compared to the butyl analog [2].

Organotin physical properties Process chemistry Catalyst handling

Sucrose-6-Acetate Yield Scales Predictably with DSDA-Octyl Stoichiometry, Enabling Process Optimization

Quantitative yield data from U.S. Patent 5,470,969 demonstrate that the yield of sucrose-6-acetate scales monotonically with the molar equivalents of DSDA-octyl employed: 49.6% yield at 0.25 equivalents, 74.1% yield at 0.50 equivalents, and 82% yield at 1.05 equivalents (basis sucrose) [1]. These data were obtained under identical acylation conditions with acetic anhydride in DMF/cyclohexane media. In contrast, when di(hydrocarbyl)tin oxide (e.g., DBTO) is used as the tin source instead of pre-formed distannoxane diester, an additional in-situ adduct formation step is required, which can introduce variability in active catalyst concentration [2].

Sucrose-6-ester synthesis Catalyst loading optimization Sucralose manufacturing

Regioselectivity for the Sucrose 6-Position Exceeds 97% with Distannoxane-Mediated Acylation

The distannoxane-mediated acylation of sucrose achieves a regioselectivity of >97% for the primary hydroxyl at the 6-position, as demonstrated in U.S. Patent 4,950,746 [1]. The patent reports that 'the yield of sucrose benzoate substituted in the 6 position is greater than 97 percent', as determined by HPLC peak area analysis [1]. By contrast, non-templated acylation methods employing conventional acid or base catalysts typically produce complex mixtures of mono-, di-, and tri-esters at multiple positions, requiring extensive chromatographic purification [2]. This exceptional regioselectivity is a direct consequence of the dimeric distannoxane structure, which templates the sucrose substrate through bidentate coordination to the 6- and 6′-OH groups [2].

Regioselective synthesis Sucrose-6-ester Carbohydrate chemistry

Distannoxane-Catalyzed Esterification Is Irreversible, Preventing Product Hydrolysis Under Reaction Conditions

The 1,3-disubstituted tetraalkyldistannoxane-catalyzed esterification is reported to be irreversible, meaning that the product ester does not undergo hydrolysis once formed, even in the presence of water generated during the reaction [1]. This contrasts sharply with conventional Brønsted or Lewis acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid, or mono-tin carboxylates such as DBTDL), which establish an equilibrium that limits conversion and can promote reverse hydrolysis [2]. As stated in the seminal study by Otera et al. (1991): 'The distannoxane-catalyzed esterification is irreversible, and thus, no hydrolysis of the product esters occurs' [1].

Esterification Transesterification Irreversible catalysis

Air-Activated Latent Catalysis: Extended Pot-Life Under Nitrogen Compared to Conventional Bis(acyloxy)dialkylstannanes

Jousseaume et al. (1994) demonstrated that 1,3-bis(acyloxy)tetraalkyldistannoxanes formed by air oxidation of 1,2-bis(acyloxy)tetraalkyldistannanes provide longer pot-lives under nitrogen than the conventional bis(acyloxy)dialkylstannane catalysts (e.g., dibutyltin diacetate) [1]. The paper states: 'Under nitrogen, they induce longer pot-lives than the usual bis(acyloxy)dialkylstannane catalysts' [1]. The distannoxane structure remains inactive in an inert atmosphere, enabling extended working time for silicone and polyurethane formulations, then activates upon exposure to air [1].

Polyurethane catalysis Silicone curing Latent catalyst

1,3-Diacetoxy-1,1,3,3-tetraoctyldistannoxane – Priority Application Scenarios Supported by Quantitative Differentiation Evidence


Sucrose-6-Acetate Intermediate Manufacturing for Sucralose (Splenda®) Production

The octyl distannoxane diacetate (DSDA) is the catalyst of choice for the regioselective acylation of sucrose at the 6-position, delivering >97% selectivity for the desired mono-ester [1]. With catalyst loadings of 0.5–1.05 molar equivalents, yields of sucrose-6-acetate range from 74% to 82% [2]. The higher activity of DSDA-octyl relative to DSDB-butyl, combined with the irreversible nature of distannoxane-catalyzed esterification, ensures that the critical sucralose precursor is obtained in high purity without competing di-ester formation or product hydrolysis [2][3].

One-Component Moisture-Cure Silicone Sealant and Polyurethane Coating Systems

As an air-activated latent catalyst, 1,3-diacetoxy-1,1,3,3-tetraoctyldistannoxane (or its distannane precursor) provides extended pot-life under inert storage conditions, then rapidly activates upon exposure to atmospheric oxygen during application [4]. This behavior is advantageous for formulating shelf-stable, ready-to-use silicone sealants and one-part polyurethane coatings that require long working times followed by fast ambient curing.

Homogeneous Catalysis of High-Value Esterifications Requiring Quantitative Conversion Without Water Removal

The irreversibility of distannoxane-catalyzed esterification—documented by Otera et al.—enables near-quantitative (>99%) conversion of carboxylic acids and alcohols to esters without ancillary water-scavenging techniques [3]. The liquid physical state of the octyl homolog allows precise, pump-driven dosing in continuous-flow esterification reactors, a practical advantage over solid butyl analogs [5].

Regioselective Acylation of Complex Polyols for Pharmaceutical and Agrochemical Intermediates

The templating ability of the distannoxane dimer, demonstrated by >97% 6-OH selectivity in sucrose, extends to other polyhydroxy substrates including nucleosides, macrolides, and glycosides [1][6]. Researchers seeking mono-acylation of polyfunctional molecules without protecting-group strategies can exploit this unique regioselectivity profile to streamline synthetic routes.

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